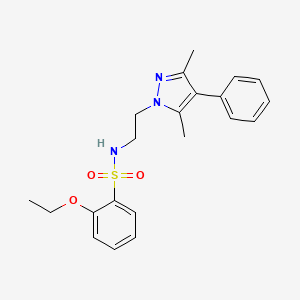![molecular formula C19H20N2O3 B2467139 2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide CAS No. 850904-67-5](/img/structure/B2467139.png)
2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide
説明
The compound is a derivative of 3,4-dihydroisoquinolin-1(2H)-one . Isoquinoline derivatives are known to have various biological activities and are used in the development of new drugs .
Synthesis Analysis
While the specific synthesis process for this compound is not available, 3,4-dihydroisoquinolin-1(2H)-one derivatives are typically synthesized using the Castagnoli–Cushman reaction .科学的研究の応用
Antimalarial Activity
A study on the synthesis, antimalarial activity, and quantitative structure-activity relationships of tebuquine and related compounds demonstrated significant antimalarial potency against Plasmodium berghei in mice. These findings suggest the potential of similar compounds in the development of new antimalarial drugs (Werbel et al., 1986).
Structural and Fluorescence Properties
Research on the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides, including isoquinoline derivatives, revealed insights into their gel formation, crystalline salts, and fluorescence emission properties. These characteristics are crucial for applications in materials science and molecular sensors (Karmakar et al., 2007).
Synthesis and Chemical Characterization
A study focusing on the synthesis and characterization of a compound structurally related to the query molecule provided a basis for further exploration of similar chemical entities. This research underlines the importance of synthetic methods in creating compounds with potential biological applications (Durgadas et al., 2013).
Therapeutic Effects in Viral Encephalitis
Investigation into the therapeutic effect of an anilidoquinoline derivative on Japanese encephalitis highlighted the compound's significant antiviral and antiapoptotic effects in vitro. This study supports the therapeutic potential of similar compounds in treating viral encephalitis (Ghosh et al., 2008).
Anticancer and Antioxidant Activities
Research on nitrophenyl-group-containing heterocycles, including tetrahydroisoquinolines with a nitrophenyl group, has shown moderate to strong anticancer activity against various cancer cell lines, as well as high antioxidant activity. These findings suggest the potential of similar compounds in cancer therapy and as antioxidants (Sayed et al., 2022).
作用機序
将来の方向性
特性
IUPAC Name |
2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-5-3-6-14(11-13)20-18(22)12-24-17-8-4-7-16-15(17)9-10-21(2)19(16)23/h3-8,11H,9-10,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYIALONBQKTAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601321790 | |
| Record name | 2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601321790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816535 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide | |
CAS RN |
850904-67-5 | |
| Record name | 2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601321790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



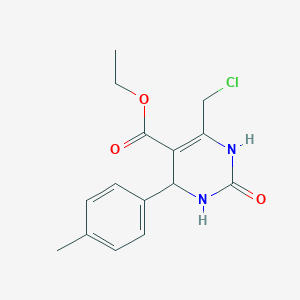
![1-piperidino-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B2467057.png)
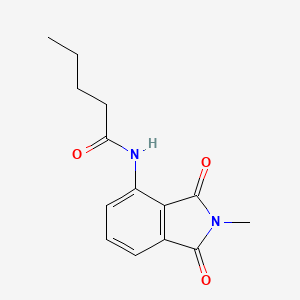

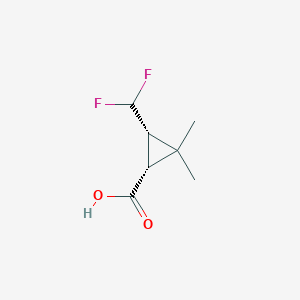
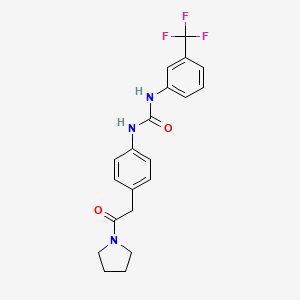
![N-Butyl-N,3-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2467063.png)
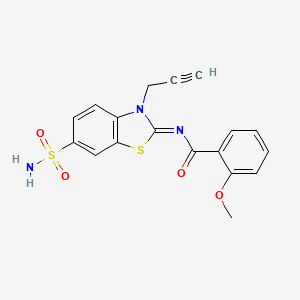
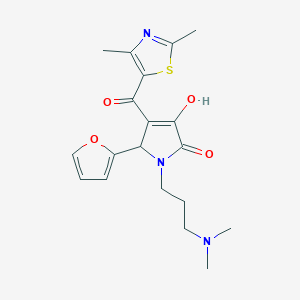
![tert-butyl N-[5-(oxolane-3-carbonyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2467067.png)
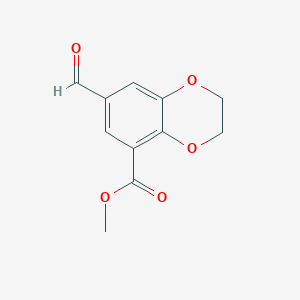
![2-(Benzylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2467071.png)
![2-Tert-butylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2467073.png)
